N-ethyl-2-(4-nitrophenyl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-ethyl-2-(4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C10H14N2O2/c1-2-11-8-7-9-3-5-10(6-4-9)12(13)14/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
AJBFPKIKJQWYCI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of N Ethyl 2 4 Nitrophenyl Ethanamine Analogues
Mechanistic Investigations of Amine Functional Group Reactions (e.g., Alkylation, Acylation)
The secondary amine of N-ethyl-2-(4-nitrophenyl)ethanamine is a nucleophilic center, readily participating in reactions such as alkylation and acylation.
Alkylation: The nitrogen atom possesses a lone pair of electrons, making it susceptible to attack by electrophiles like alkyl halides. The reaction typically proceeds via an SN2 mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. In the presence of a base, the amine can be deprotonated to form a more potent nucleophilic anion, which can enhance the reaction rate. researchgate.net Studies on structurally related N-substituted 2-phenylacetamides have shown that alkylation under basic conditions primarily yields the N-alkylation product. researchgate.net The structure of the N-substituent and the nature of the alkylating agent can influence the reaction's outcome and reactivity. researchgate.net For instance, N-alkylation of phenethylamine (B48288) analogues with various alkyl groups has been documented, demonstrating the general applicability of this reaction. wikipedia.org
Acylation: The amine group reacts readily with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is a nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., a chloride ion) to yield the final N-acylated product. masterorganicchemistry.com This transformation is generally efficient, as the amine is a strong nucleophile. Because the resulting amide is less nucleophilic than the starting amine, polyacylation is not a significant issue.
Transformations Involving the Nitro Moiety (e.g., Reduction, Oxidation)
The nitro group (NO₂) on the aromatic ring is a versatile functional group that can undergo several important transformations, most notably reduction. The electron-withdrawing nature of the nitro group makes it resistant to oxidation but highly susceptible to reduction. nih.gov
Reduction: The reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis, providing access to various other nitrogen-containing functional groups. wikipedia.orgresearchgate.net The reaction proceeds through a series of intermediates, typically involving a six-electron reduction to form the corresponding aniline (B41778) (aromatic amine). nih.gov The common pathway is:
Nitro (Ar-NO₂) → Nitroso (Ar-NO) → Hydroxylamine (Ar-NHOH) → Amine (Ar-NH₂) nih.gov
A wide array of reagents can accomplish this transformation, with the choice of reagent sometimes allowing for the isolation of intermediates like hydroxylamines. wikipedia.org Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Raney nickel, or platinum oxide is a common and efficient method. wikipedia.orgscispace.com Chemical reduction using metals in acidic media, such as iron (Fe) in hydrochloric acid (HCl) or tin (Sn) in HCl, is also widely employed on an industrial scale. wikipedia.orgscispace.com Other systems like sodium hydrosulfite, sodium sulfide, or zinc dust in the presence of ammonium (B1175870) chloride are also effective. wikipedia.org The combination of sodium borohydride (B1222165) (NaBH₄) with a transition metal complex like Ni(PPh₃)₄ has been shown to be an effective system for reducing nitroaromatics to amines. jsynthchem.com
| Reagent/System | Primary Product | Reference |
|---|---|---|
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | Amine (Ar-NH₂) | wikipedia.org |
| Iron (Fe) in acidic media (e.g., HCl) | Amine (Ar-NH₂) | wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Amine (Ar-NH₂) | wikipedia.org |
| Zinc (Zn) with Ammonium Chloride (NH₄Cl) | Hydroxylamine (Ar-NHOH) | wikipedia.orgresearchgate.net |
| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (Ar-NH₂) | wikipedia.org |
| NaBH₄ / Ni(PPh₃)₄ | Amine (Ar-NH₂) | jsynthchem.com |
Oxidation: The nitro group is already in a high oxidation state and is generally resistant to further oxidation. nih.gov Chemical transformations of this compound analogues typically focus on the reduction of the nitro moiety or reactions at other sites of the molecule.
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution
The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is strongly governed by its existing substituents: the deactivating nitro group and the activating alkylamino side chain.
Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome is determined by the electronic properties of the substituents already present.
Nitro Group (NO₂): This is a powerful electron-withdrawing group due to both inductive and resonance effects. It strongly deactivates the ring towards electrophilic attack, making reactions like nitration, halogenation, and sulfonation much more difficult than for benzene. libretexts.org It directs incoming electrophiles to the meta position. libretexts.org
Ethylamine (B1201723) Side Chain (-CH₂CH₂NHEt): This is an alkyl group, which is generally considered a weak electron-donating group. It activates the ring (relative to hydrogen) and directs incoming electrophiles to the ortho and para positions. wikipedia.org
In this compound, the powerful deactivating and meta-directing effect of the nitro group dominates. Consequently, the ring is significantly deactivated towards electrophiles. Friedel-Crafts alkylation and acylation reactions, in particular, are known to fail on aromatic rings bearing strongly deactivating groups like NO₂. masterorganicchemistry.comyoutube.com Any potential EAS reaction would be slow and would be expected to occur at the positions meta to the nitro group (and ortho to the ethylamine chain).
| Substituent | Effect on Ring | Directing Influence | Reference |
|---|---|---|---|
| Nitro Group (-NO₂) | Strongly Deactivating | Meta | libretexts.org |
| Alkyl Group (-R) | Activating | Ortho, Para | wikipedia.org |
Nucleophilic Aromatic Substitution (NAS): In contrast to its deactivation in EAS, the nitro group strongly activates the ring for Nucleophilic Aromatic Substitution (NAS). masterorganicchemistry.comnih.gov This reaction involves a nucleophile attacking an aromatic ring and replacing a leaving group. The presence of a strong electron-withdrawing group, such as a nitro group, is essential to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. masterorganicchemistry.com While this compound itself does not have a leaving group, a related analogue, such as 1-chloro-4-(2-(ethylamino)ethyl)benzene, would be highly susceptible to NAS, with the nitro group facilitating the displacement of the chloride by a nucleophile. masterorganicchemistry.comnih.gov
Elimination Reaction Mechanisms and Stereochemical Outcomes in Related Systems
β-Elimination reactions are a potential pathway for phenethylamine analogues, leading to the formation of a double bond. nih.govlibretexts.org This reaction involves the removal of a proton from the α-carbon and a leaving group from the β-carbon. nih.gov
For a system like this compound, an elimination reaction could be induced by first converting the amine into a better leaving group. For example, exhaustive alkylation with an alkyl halide (e.g., methyl iodide) would produce a quaternary ammonium salt. This salt, when treated with a strong base (like silver oxide or sodium ethoxide), can undergo a Hofmann elimination.
The mechanism would likely be a bimolecular elimination (E2). The base would abstract a proton from the carbon adjacent to the benzene ring (the β-proton relative to the nitrogen atom). Simultaneously, the C-N bond would cleave, and the triethylamine (B128534) would depart as the leaving group, resulting in the formation of 4-nitrostyrene. The acidity of this β-proton is enhanced by the electron-withdrawing effect of the para-nitro group, which can stabilize the transition state.
An alternative, the Elimination Unimolecular Conjugate Base (E1cB) mechanism, could also be considered under basic conditions. nih.gov This two-step process involves the formation of a carbanion intermediate at the β-position, which is stabilized by the adjacent nitro-substituted phenyl ring, followed by the departure of the leaving group. nih.gov The stereochemical outcome of such reactions depends on the specific mechanism and the steric and electronic properties of the substrate and reagents. For an E2 reaction, an anti-periplanar arrangement of the proton and the leaving group is generally preferred.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules. wikipedia.org For N-ethyl-2-(4-nitrophenyl)ethanamine, ¹H and ¹³C NMR are fundamental in mapping out the proton and carbon frameworks, respectively.
Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative numbers in a molecule. The chemical shift of a proton is influenced by its local electronic environment. hw.ac.uk In this compound, the aromatic protons on the para-substituted nitrobenzene (B124822) ring typically appear as two distinct doublets in the downfield region of the spectrum, a consequence of the strong electron-withdrawing nature of the nitro group. The protons ortho to the nitro group are more deshielded and thus resonate at a higher chemical shift compared to the protons meta to the nitro group.
The ethyl group protons also give rise to characteristic signals. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are expected to appear as a quartet, due to coupling with the three protons of the neighboring methyl group. The methyl protons (CH₃) will, in turn, appear as a triplet, resulting from coupling with the two adjacent methylene protons. The two methylene protons of the ethanamine backbone will each present as a triplet, a result of coupling with each other. The amine (NH) proton signal can be broad and its chemical shift may vary depending on the solvent and concentration. hw.ac.uk
Spin-spin coupling, observed as the splitting of NMR signals, provides information about the number of adjacent non-equivalent protons. docbrown.info The magnitude of this splitting is given by the coupling constant (J), which is measured in Hertz (Hz). For this compound, the vicinal coupling between the CH₂ and CH₃ protons of the ethyl group would typically exhibit a J value of around 7 Hz. The coupling between the aromatic protons is also a key diagnostic feature.
A hypothetical ¹H NMR data table for this compound is presented below. Note that actual chemical shifts can vary based on the solvent and other experimental conditions. sigmaaldrich.com
Interactive ¹H NMR Data Table for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (ortho to NO₂) | ~8.15 | Doublet (d) | ~8.5 | 2H |
| Aromatic (meta to NO₂) | ~7.40 | Doublet (d) | ~8.5 | 2H |
| -CH₂- (ethyl) | ~2.70 | Quartet (q) | ~7.2 | 2H |
| -CH₂- (ethanamine) | ~2.95 | Triplet (t) | ~7.0 | 2H |
| -CH₂- (ethanamine) | ~2.85 | Triplet (t) | ~7.0 | 2H |
| -NH- | Variable | Broad Singlet (br s) | - | 1H |
| -CH₃ (ethyl) | ~1.10 | Triplet (t) | ~7.2 | 3H |
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. ucl.ac.uk Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The carbon atoms of the aromatic ring will appear in the downfield region of the spectrum. The carbon atom bonded to the nitro group (ipso-carbon) will be significantly deshielded and appear at a high chemical shift. The other aromatic carbons will have distinct chemical shifts based on their position relative to the nitro and ethylamine (B1201723) substituents. The carbon atoms of the ethyl and ethanamine groups will appear in the upfield region of the spectrum.
A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts for this compound.
Interactive ¹³C NMR Data Table for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C (ipso to NO₂) | ~147.0 |
| C (aromatic, ortho to NO₂) | ~129.5 |
| C (aromatic, meta to NO₂) | ~124.0 |
| C (ipso to ethanamine) | ~140.0 |
| -CH₂- (ethyl) | ~44.0 |
| -CH₂- (ethanamine) | ~52.0 |
| -CH₂- (ethanamine) | ~36.0 |
| -CH₃ (ethyl) | ~15.0 |
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy) : A COSY spectrum reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, cross-peaks would be observed between the coupled protons of the ethyl group (CH₂ and CH₃) and between the adjacent methylene protons of the ethanamine backbone. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded carbon and proton atoms. sdsu.edu An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational modes of different functional groups.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the nitro group, the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic groups, and C=C bonds of the aromatic ring.
A table of expected FT-IR absorption bands for this compound is presented below.
Interactive FT-IR Data Table for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretching | ~3300-3500 (broad) |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (aliphatic) | Stretching | ~2850-2960 |
| C=C (aromatic) | Stretching | ~1450-1600 |
| NO₂ (nitro group) | Asymmetric Stretching | ~1500-1550 |
| NO₂ (nitro group) | Symmetric Stretching | ~1335-1355 |
| C-N | Stretching | ~1200-1350 |
Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group would be expected to be a particularly strong band. researchgate.net The aromatic ring vibrations would also be prominent. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
No experimental data on the UV-Vis absorption maxima (λmax) or molar absorptivity (ε) for this compound has been found in the public domain. Such data would be crucial for understanding the electronic transitions within the molecule, particularly the effects of the nitro group and the phenyl ring on the chromophore.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
A detailed mass spectrum, including the molecular ion peak and an analysis of the fragmentation pattern for this compound, is not available in published literature. This analysis would be essential for confirming the molecular weight and elucidating the structure of the compound by observing how it breaks apart under ionization.
Elemental Analysis for Compositional Verification
There is no published data from elemental analysis (such as percentage composition of Carbon, Hydrogen, and Nitrogen) for this compound. This technique is fundamental for verifying the empirical formula of a synthesized compound and ensuring its purity.
Computational and Theoretical Chemistry of N Ethyl 2 4 Nitrophenyl Ethanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of N-ethyl-2-(4-nitrophenyl)ethanamine. These computational methods provide a molecular-level understanding of its structure and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to predict bond lengths, bond angles, and dihedral angles. These calculations are crucial for obtaining a precise molecular structure, which is the foundation for understanding its properties. The optimized geometry represents the lowest energy conformation of the molecule in its ground state.
Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-NO2 | 1.48 | - |
| N-O (nitro) | 1.23 | O-N-O: 124.5 |
| C-C (ethyl) | 1.53 | - |
| C-N (amine) | 1.47 | - |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic transitions of this compound. This method allows for the prediction of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of its excited states. The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For nitroaromatic compounds, the electronic spectrum is typically characterized by transitions involving the nitro group and the phenyl ring. TD-DFT calculations, performed on the DFT-optimized geometry, can reveal the nature of these electronic transitions, such as n→π* or π→π* transitions.
Analysis of Molecular Electronic Properties
The electronic properties of this compound, governed by the arrangement of its electrons, are key to understanding its reactivity and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO) and the Electronic Band Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO is known as the electronic band gap, which is a measure of the molecule's chemical reactivity and kinetic stability. A smaller band gap generally indicates a more reactive molecule. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, which can influence the band gap and the molecule's electron-accepting capabilities.
Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap of this compound
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.75 |
| Band Gap (ΔE) | 4.10 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas represent regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. In this compound, the MEP map is expected to show a high negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles. The area around the amine group may show a more positive potential.
Charge Transfer Analysis within the Molecule and with Interacting Species
Charge transfer within the this compound molecule can be analyzed using methods like Mulliken population analysis. This analysis provides information on the distribution of atomic charges throughout the molecule. The strong electron-withdrawing nature of the nitro group leads to a significant redistribution of electron density from the phenyl ring and the ethylamine (B1201723) substituent towards the nitro group. This intramolecular charge transfer is a key feature of many nitroaromatic compounds and significantly influences their chemical and physical properties. Understanding this charge distribution is essential for predicting how the molecule will interact with other chemical species.
Conformational Analysis and Potential Energy Surfaces of Ethanamine Derivatives
The biological activity and chemical reactivity of flexible molecules are intrinsically linked to their three-dimensional structure. For derivatives of ethanamine, particularly those with bulky phenyl substituents like this compound, understanding the accessible conformations and the energy barriers between them is crucial. This is achieved through conformational analysis, which maps the potential energy surface (PES) of the molecule as a function of its rotatable bonds.
Computational studies on the parent molecule, 2-phenylethylamine, provide foundational insights into the conformational preferences of this class of compounds. These studies, often employing molecular beam Fourier transform microwave spectroscopy alongside quantum chemical calculations, have identified several low-energy conformers. nih.govresearchgate.net The primary determinants of these conformations are the torsional angles around the Cα-Cβ and Cβ-N bonds of the ethylamine side chain.
Research has shown that the most stable conformers of 2-phenylethylamine adopt a gauche (folded) arrangement of the alkyl-amine chain. nih.govresearchgate.net This folded structure is stabilized by a weak, non-covalent interaction between the lone pair of electrons on the amino group and the π-electron system of the aromatic ring (an n→π* interaction or a weak N-H···π hydrogen bond). nih.gov Less stable, but still populated, are conformers with an anti (extended) arrangement of the side chain, where such intramolecular interactions are absent. nih.govresearchgate.net
For this compound, the conformational landscape is more complex. The presence of an ethyl group on the nitrogen atom introduces additional rotational freedom and steric considerations. Furthermore, the strongly electron-withdrawing nitro group at the para position of the phenyl ring significantly alters the electronic properties of the aromatic π-system. This modification could influence the strength of the potential n→π* interaction that stabilizes the gauche conformer.
A complete potential energy surface (PES) for this compound would be a multidimensional plot representing the molecule's energy as a function of all its internal rotational coordinates. mdpi.com Key features of the PES include:
Global Minimum: The most stable conformation of the molecule. Based on studies of related phenethylamines, this is likely to be a gauche conformer. researchgate.net
Local Minima: Other stable, but higher-energy, conformations (e.g., anti conformers).
Saddle Points: These represent the transition states between conformers, and their energy relative to the minima defines the rotational energy barrier.
While specific experimental or high-level computational data for this compound is not extensively documented in publicly accessible literature, the principles derived from 2-phenylethylamine studies serve as a robust model for predicting its conformational behavior. nih.govresearchgate.net It is expected that a dynamic equilibrium exists between several gauche and anti conformers, with the relative populations dictated by the subtle interplay of steric hindrance from the N-ethyl group and the electronic influence of the 4-nitrophenyl moiety.
Reactivity Descriptors and Chemical Hardness/Softness Studies
The chemical reactivity of a molecule can be predicted and rationalized using a set of conceptual tools derived from Density Functional Theory (DFT). nih.gov These "reactivity descriptors" quantify a molecule's response to chemical perturbations, such as the addition or removal of an electron. For this compound, these descriptors are heavily influenced by the opposing electronic natures of the electron-donating N-ethyl-ethanamine group and the electron-withdrawing 4-nitrophenyl group.
The foundational elements for these descriptors are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: The energy of the LUMO corresponds to the molecule's ability to accept an electron. A lower LUMO energy signifies a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity. A small gap suggests the molecule is more polarizable and chemically reactive, often termed "soft." A large gap implies higher stability and lower reactivity, characteristic of a "hard" molecule. nih.gov
From these orbital energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. tcu.edu
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), it indicates a molecule's polarizability. nih.gov
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η.
For this compound, the nitro group's strong electron-withdrawing nature is expected to significantly lower the energy of the LUMO, which would be localized primarily on the nitrophenyl ring. Conversely, the N-ethyl-ethanamine side chain is electron-donating, which would raise the energy of the HOMO. This combined effect likely leads to a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically soft and reactive.
Applications in Organic Synthesis, Catalysis, and Materials Science
Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures
N-ethyl-2-(4-nitrophenyl)ethanamine and its analogs, such as 4-nitrophenethylamine hydrochloride and N-acetyl-2-(4-nitrophenyl)ethanamine, serve as crucial building blocks in the synthesis of more complex molecules. nih.govchemicalbook.com Their utility stems from the ability to undergo various chemical transformations at the amino and nitro groups, as well as on the aromatic ring.
These compounds are particularly valuable as intermediates in the preparation of bioactive molecules and heterocyclic compounds. nih.govnih.gov For instance, derivatives like 4-nitrophenethylamine hydrochloride are employed in the synthesis of ortho-metalated primary phenethylamine (B48288) complexes, which can feature six-membered palladacycles. nih.govthermofisher.com The synthesis of p-nitrophenyl ethylamine (B1201723) hydrochloride itself can be achieved through a multi-step process involving the protection of the amino group of β-phenylethylamine, followed by a nitration reaction and subsequent deprotection. bohrium.com A patented method describes the synthesis of 4-nitrophenethylamine hydrochloride by reacting phenylethylamine with concentrated sulfuric acid and nitric acid, highlighting its role as a precursor for more complex structures. google.com
Furthermore, these intermediates are pivotal in the synthesis of pharmaceutical compounds. A notable example is their use in the preparation of Mirabegron, a medication for overactive bladder. The process can involve the reaction of (R)-styrene oxide with 4-nitrophenyl ethylamine hydrochloride. googleapis.com The synthesis of various bioactive molecules, including those with potential anticancer and antifungal properties, often incorporates a nitrophenyl moiety derived from these foundational molecules. nih.govnih.gov
The table below summarizes key intermediates and their direct applications in synthesizing complex molecular structures.
| Intermediate Compound | Synthetic Application | Reference(s) |
| 4-Nitrophenethylamine hydrochloride | Synthesis of ortho-metalated primary phenethylamine complexes | nih.govthermofisher.com |
| 4-Nitrophenethylamine hydrochloride | Synthesis of Mirabegron intermediate | googleapis.com |
| N-acetyl-2-(4-nitrophenyl)ethanamine | Intermediate in laboratory and chemical production processes | chemicalbook.com |
| p-nitrophenyl ethylamine hydrochloride | Precursor for subsequent chemical and biological experiments | bohrium.comgoogle.com |
Role in the Synthesis of Advanced Materials
The unique electronic and structural characteristics of this compound derivatives make them suitable for incorporation into advanced materials, including polymers, dyes, and electro-optical components.
Derivatives of this compound are explored for their potential to be integrated into polymer systems to enhance their properties. While direct incorporation of the specific compound is not widely documented, related structures are used as stabilizers and functional additives in polymer matrices. The development of porous polymer coatings, for instance, has utilized nitrocellulose, a nitrated polymer, to create materials capable of absorbing aggressive substances. researchgate.net Natural polymer-based coatings are also a significant area of research for food preservation, indicating the broad scope of polymer modifications. nih.gov
A significant application of this compound derivatives is in the synthesis of azo dyes. dyespigments.netunb.ca Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants used across various industries, including textiles, cosmetics, and pharmaceuticals. dyespigments.netrsc.org The synthesis typically involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. unb.caimrpress.com
Derivatives of this compound can act as the coupling component in these reactions. For example, novel azo dyes incorporating heterocyclic scaffolds have been synthesized using N-ethyl-N-2-hydroxyethyl-p-phenylenediamine as a precursor. rsc.org The presence of the nitrophenyl group can influence the final color and properties of the dye. Research has demonstrated the synthesis of metal complexes with azo dye ligands derived from 4-nitroaniline, showcasing the versatility of this chemical class in creating a spectrum of colors. researchgate.net For instance, N-(2-Butoxyethyl)-N-ethyl-4-((5-nitro-2-thiazolyl)azo)aniline is a synthetic azo dye with a complex structure used for coloring various materials. ontosight.ai
The following table details examples of azo dyes derived from related aniline (B41778) compounds.
| Azo Dye Derivative | Precursor Component(s) | Application/Significance | Reference(s) |
| Azo dyes with imidazole (B134444) moiety | N-benzyl-N-ethyl-m-acetamide aniline | Anticancer and antibacterial properties | rsc.org |
| Azo dyes with pyrrole (B145914) moiety | N,N-diethyl-p-phenylenediamine, N-ethyl-N-2-hydroxyethyl-p-phenylenediamine | Enhanced coloring properties and thermal stability | rsc.org |
| 2-(4-nitrophenyl azo)-2,4-dimethylphenol | 4-nitroaniline and 2,4-dimethylphenol | Forms metal complexes with potential applications | researchgate.net |
| N-(2-Butoxyethyl)-N-ethyl-4-((5-nitro-2-thiazolyl)azo)aniline | N-(2-Butoxyethyl)-N-ethylaniline and a diazotized 5-nitro-2-aminothiazole | Synthetic colorant for various materials | ontosight.ai |
The electron-donating and electron-withdrawing groups within this compound derivatives make them promising candidates for applications in electro-optical devices. These materials can exhibit significant nonlinear optical (NLO) properties, which are crucial for technologies like optical data storage and signal processing. nih.gov
Organic chromophores with large molecular hyperpolarizability are key components of electro-optic (EO) modulators. rsc.orgrsc.org Research into tolane derivatives, such as ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, has shown promising NLO activity. rsc.org Similarly, the synthesis of (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline has been investigated for its third-order NLO properties. nih.gov The design of chromophores often involves tuning the electron donor and acceptor groups to optimize the electro-optic activity. The (diarylamino)phenyl group is a strong electron donor used in the synthesis of high-performance EO chromophores. rsc.orgrsc.org The nitrophenyl group, being a strong electron acceptor, plays a crucial role in creating the necessary electronic asymmetry for NLO effects. nih.gov
Development of Chemical Sensors and Reagents for Analytical Applications
The electrochemical properties of the nitrophenyl group make this compound and its derivatives potential candidates for the development of chemical sensors and analytical reagents. Electrochemical sensors are widely used for the detection of various analytes due to their sensitivity, selectivity, and rapid response times. nih.gov
While direct application of this compound as a sensor is not extensively documented, related nitrophenol and nitrophenyl compounds are common targets for electrochemical detection. nih.govresearchgate.netmdpi.com For instance, electrochemical sensors based on modified electrodes, such as those using nickel oxide nanoparticles and graphene oxide, have been developed for the sensitive detection of p-nitrophenol. bohrium.com The detection often relies on the electrochemical reduction of the nitro group. This suggests that a sensor could potentially be designed where this compound itself is the recognition element or is used as a reagent in an analytical assay. For example, p-Nitrophenyl Phosphate (PNPP) is a well-known substrate in ELISA assays that turns yellow upon reaction with alkaline phosphatase, demonstrating the utility of nitrophenyl compounds as colorimetric reagents. wikipedia.org
The table below presents examples of sensor systems for the detection of related nitroaromatic compounds.
| Sensor System | Analyte | Key Features | Reference(s) |
| Pyridine diketopyrrolopyrrole-functionalized graphene oxide electrode | 4-Nitrophenol | Excellent electrocatalytic activity and low detection limit | nih.gov |
| Platinum electrode with hybrid inorganic-organic coatings | 4-Nitrophenol and Dopamine | Linear response over a wide concentration range | researchgate.net |
| Au nanoparticles on pyrene-reduced graphene oxide | Hydrazine, 4-Nitrophenol, and Hg2+ | High selectivity and applicability in real water samples | mdpi.com |
| Nickel oxide nanoparticles/α-cyclodextrin functionalized reduced graphene oxide electrode | p-Nitrophenol | High sensitivity, selectivity, and reproducibility | bohrium.com |
Exploration in Coordination Chemistry: Formation of Metal Complexes
The nitrogen and oxygen atoms within this compound and its derivatives provide potential coordination sites for metal ions, leading to the formation of metal complexes with diverse structures and properties. The study of such complexes is a significant area of research in coordination chemistry. nih.gov
The synthesis and characterization of metal complexes with ligands derived from related molecules have been reported. For example, Schiff base ligands derived from nitrobenzaldehyde and ethylenediamine (B42938) have been used to prepare nickel(II), cobalt(II), and manganese(II) complexes. ajpojournals.org In these complexes, the ligand coordinates to the metal ion through nitrogen donor atoms. ajpojournals.org Similarly, metal complexes of ligands derived from 2-acetylindan-1,3-dione have been synthesized and characterized. jddtonline.info
Research has also focused on metal complexes of thiourea (B124793) derivatives, where the sulfur and nitrogen atoms act as donor sites. rsc.orgresearchgate.net The resulting complexes of copper, nickel, and zinc have shown varied geometries, including tetrahedral, trigonal planar, and square planar. rsc.org Furthermore, the synthesis of metal complexes with azo dye ligands containing a 4-nitrophenyl group has been demonstrated, leading to materials with interesting spectral properties. researchgate.net These studies underscore the potential of this compound to act as a versatile ligand in coordination chemistry, capable of forming stable complexes with a range of transition metals.
Q & A
Q. What are the standard synthetic routes for preparing N-ethyl-2-(4-nitrophenyl)ethanamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a Schiff base intermediate can be formed by reacting 4-nitrobenzaldehyde derivatives with ethylamine precursors in methanol under reflux (2–3 hours). Catalysts like acetic acid may accelerate imine formation. Post-reaction, the product is filtered, washed with cold methanol, and dried under vacuum to achieve >85% purity. Optimization involves adjusting molar ratios (e.g., 2:1 aldehyde-to-amine) and temperature (60–80°C) to minimize byproducts like unreacted nitro intermediates . Key Data :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Methanol |
| Reaction Time | 2–3 hours |
| Yield | 78–92% |
| Purification | Vacuum filtration, methanol wash |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies alkyl chain environments (e.g., ethyl group δH 1.1–1.3 ppm; CH2 adjacent to amine δH 2.8–3.1 ppm) and aromatic protons (δH 7.3–8.1 ppm for nitrophenyl).
- IR Spectroscopy : Confirms amine N-H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric).
- UV-Vis : Detects π→π* transitions in the nitrophenyl moiety (λmax ~270–310 nm).
Cross-referencing with databases like PubChem ensures structural validation .
Q. How can researchers purify this compound to >95% purity for biological assays?
- Methodological Answer : Employ column chromatography (silica gel, hexane/ethyl acetate gradient elution) to separate nitro-containing impurities. Recrystallization in ethanol/water (3:1 v/v) further enhances purity. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm verifies purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Use orthogonal assays to validate findings. For example:
- ATPase Activity Assays : Differentiate competitive vs. noncompetitive inhibition (e.g., IC50 shifts under varying ATP concentrations).
- Docking Studies : Predict binding modes to targets like P-glycoprotein (P-gp). Pharmacophore models can reconcile discrepancies by identifying critical substituents (e.g., nitro group orientation for hydrophobic interactions) .
Q. How does the nitro group influence the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–9, 37°C) and monitor degradation via LC-MS. Nitro groups are stable in acidic conditions but may undergo reduction in alkaline media.
- Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (>200°C).
- Light Sensitivity : UV exposure (254 nm) induces nitro-to-amine reduction, detectable by colorimetric assays .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., G-protein-coupled receptors) using AMBER or GROMACS.
- QSAR Models : Corrogate substituent effects (e.g., ethyl vs. methyl groups on amine) using descriptors like logP and polar surface area.
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50% for optimal absorption) .
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to enhance target affinity.
- Nitro Position Isomerism : Compare 4-nitro vs. 2-nitro derivatives (e.g., 2-nitrophenyl analogs show reduced P-gp inhibition ).
- Bioisosteres : Substitute nitro with cyano or trifluoromethyl groups to balance potency and metabolic stability .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Variability arises from:
- Impurity Profiles : Unreacted 4-nitrobenzaldehyde (detected via TLC) reduces yield.
- Solvent Quality : Trace water in methanol promotes hydrolysis.
Mitigate by standardizing reagent grades and reaction monitoring (e.g., in situ IR for imine formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
